molecular formula C8H17NO2 B11922511 N,N-Diethyl-3-methoxy-propionamide

N,N-Diethyl-3-methoxy-propionamide

Cat. No.: B11922511
M. Wt: 159.23 g/mol
InChI Key: IGGPQQNWURZLDA-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-methoxy-propionamide (CAS: 5830-19-3) is a tertiary amide characterized by a propionamide backbone substituted with diethylamine and methoxy groups. Its molecular formula is C8H17NO2, and it has a molecular weight of 163.23 g/mol. This compound is noted for its role as an intermediate in organic synthesis and agrochemical formulations. It is typically stored in dry, dark, and ventilated conditions to maintain stability, with commercial grades achieving up to 99% purity .

Properties

IUPAC Name

N,N-diethyl-3-methoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-9(5-2)8(10)6-7-11-3/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGPQQNWURZLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-methoxy-propionamide typically involves the reaction of 3-methoxypropionyl chloride with diethylamine. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The reaction mixture is stirred at a low temperature to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Diethyl-3-methoxy-propionamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted amides.

Scientific Research Applications

Chemistry: N,N-Diethyl-3-methoxy-propionamide is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar amides in biological systems.

Medicine: While not directly used as a drug, this compound is used in medicinal chemistry research to develop new pharmaceuticals. It helps in understanding the pharmacokinetics and pharmacodynamics of related compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-methoxy-propionamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and the diethylamine moiety play crucial roles in its binding affinity and specificity. The compound can modulate enzymatic activity by acting as a competitive inhibitor or a substrate analog.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Alkyl and Aromatic Groups

N,N-Diethyl-2-(α-naphthoxy)propionamide
  • CAS: Not explicitly listed (patent-pending).
  • Molecular Formula: C18H23NO2.
  • Key Features : Substitution of the methoxy group with a bulky α-naphthoxy group.
  • Applications : High-purity grades (≥95% chemical, ≥97% optical purity) are used in agrochemical compositions, emphasizing enantioselective synthesis .
N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide
  • CAS : 124937-97-7.
  • Molecular Formula : C24H32N2O2.
  • Key Features : Diisopropyl groups and a bifunctional aromatic moiety (methoxy-5-methylphenyl and phenyl).
  • Applications : Steric hindrance from substituents may reduce solubility but enhance binding specificity in pharmaceutical intermediates (e.g., tolterodine derivatives) .

Functional Group Modifications

2-Acetylamino-N-benzyl-3-methoxy-propionamide
  • CAS: Not provided.
  • Molecular Formula : C13H18N2O3.
  • Key Features: Acetylamino and benzyl groups replace diethyl substituents.
  • Applications : Intermediate in lacosamide synthesis, highlighting the role of acetylated amines in antiepileptic drug development .
N,N'-Dimethyl-3,3'-dithiodipropionamide
  • CAS : 999-72-4.
  • Molecular Formula : C8H14N2O2S2.
  • Key Features : Dithio (-S-S-) bridge and dimethyl substituents.

Polar vs. Non-Polar Derivatives

(2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide
  • CAS : 149099-00-3.
  • Molecular Formula: C6H13NO4.
  • Key Features : Hydroxyl and methoxy groups enhance polarity.
  • Solubility: Soluble in acetone, dichloromethane, and methanol, making it suitable for polar reaction systems .
N,N-Dimethylpropionamide
  • CAS : 758-96-3.
  • Molecular Formula: C5H11NO.
  • Key Features : Smaller dimethyl groups increase volatility (boiling point ~175°C).
  • Applications : Common solvent in polymer chemistry and peptide synthesis .

Hazardous Derivatives

N-Methyl-3-(methylnitrosoamino)propionamide
  • Molecular Weight : 145.16 g/mol.
  • Handling : Requires precautions due to nitroso compound toxicity .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
N,N-Diethyl-3-methoxy-propionamide 5830-19-3 C8H17NO2 163.23 Diethyl, methoxy Agrochemical intermediate
N,N-Diethyl-2-(α-naphthoxy)propionamide - C18H23NO2 285.38 α-Naphthoxy High-purity agrochemicals
2-Acetylamino-N-benzyl-3-methoxy-Prop. - C13H18N2O3 250.29 Acetylamino, benzyl Lacosamide synthesis
N,N'-Dimethyl-3,3'-dithiodipropionamide 999-72-4 C8H14N2O2S2 242.34 Dithio, dimethyl Reactive intermediate
N,N-Dimethylpropionamide 758-96-3 C5H11NO 101.15 Dimethyl Solvent in organic synthesis

Key Findings and Trends

  • Substituent Impact : Bulky groups (e.g., naphthoxy) enhance enantiomeric purity in agrochemicals but reduce solubility. Smaller alkyl groups (dimethyl vs. diethyl) increase volatility.
  • Functional Groups : Polar groups (hydroxyl, methoxy) improve solubility in polar solvents, while sulfur-containing groups (dithio) necessitate safety protocols.
  • Applications : Structural variations dictate utility—tertiary amides with aromatic groups favor pharmaceuticals, while simpler derivatives serve as solvents.

Biological Activity

N,N-Diethyl-3-methoxy-propionamide is an organic compound recognized for its potential biological activities, particularly in the pharmaceutical sector. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : Approximately 159.23 g/mol
  • Functional Groups : Contains an amide functional group, diethyl groups, and a methoxy substituent.

The compound's reactivity is largely attributed to its amide group, allowing it to participate in various chemical reactions such as hydrolysis and acylation. This versatility is significant for its applications in drug synthesis and organic chemistry .

Anticonvulsant Effects

Research indicates that compounds structurally similar to this compound exhibit anticonvulsant properties. For example, studies on related methoxypropionamides have demonstrated effectiveness in seizure models:

  • Maximal Electroshock (MES) Test : This test is commonly used to evaluate anticonvulsant activity. In a related study, the ED50 value for a similar compound was found to be approximately 30 mg/kg, comparable to phenobarbital (ED50 = 22 mg/kg) .
  • Structure-Activity Relationship (SAR) : Modifications at specific sites on the molecule can enhance biological activity. For instance, changes at the methoxy position have been shown to impact efficacy in seizure protection models .

Pharmacological Mechanisms

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with neurotransmitter systems involved in seizure activity:

  • Receptor Interaction : Similar compounds have been evaluated for their binding affinity at various receptors, suggesting that this compound may also engage with neurotransmitter receptors critical for neuronal excitability .
  • Potential as a Drug Building Block : Given its structural characteristics, it may serve as a precursor in synthesizing more complex pharmacological agents .

Synthesis Methods

The synthesis of this compound can be achieved through multiple methods, often involving straightforward reactions of available starting materials:

  • Amidation Reactions : Reacting diethylamine with propionic acid derivatives.
  • Acylation Techniques : Utilizing acyl chlorides or anhydrides to introduce the propionamide moiety.

These methods highlight the compound's synthetic versatility and potential scalability for pharmaceutical applications .

Comparative Analysis with Related Compounds

Compound NameED50 (mg/kg)Notes
This compoundTBDPotential anticonvulsant activity
Phenobarbital22Standard anticonvulsant
LacosamideTBDRecently introduced anticonvulsant

This comparison underscores the need for further studies to determine the exact pharmacological profile of this compound relative to established anticonvulsants.

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